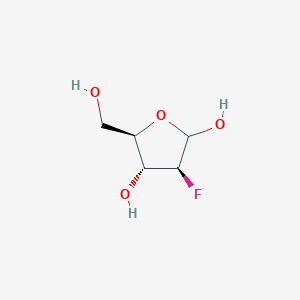

2-Deoxy-2-fluoro-D-arabinofuranose

Descripción general

Descripción

2-Deoxy-2-fluoro-D-arabinofuranose is a fluorinated sugar derivative that has garnered significant interest in the fields of medicinal chemistry and biochemistry. This compound is a structural analog of D-arabinofuranose, where the hydroxyl group at the second carbon is replaced by a fluorine atom. This modification imparts unique properties to the molecule, making it a valuable tool in various scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-2-fluoro-D-arabinofuranose typically involves multiple steps, starting from readily available sugar derivatives. One common method involves the fluorination of a protected sugar intermediate. For example, 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose can be synthesized by treating 1,3,5-tri-O-benzoyl-α-D-arabinofuranose with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)amino sulfur trifluoride (MAST) in dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of fluorinating agents and reaction conditions is crucial to achieve high efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

2-Deoxy-2-fluoro-D-arabinofuranose undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Condensation Reactions: It can participate in condensation reactions to form glycosidic bonds with other molecules.

Common Reagents and Conditions

Fluorinating Agents: DAST, MAST

Oxidizing Agents: Periodate, hydrogen peroxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

This compound-1-phosphate: Formed by phosphorylation reactions.

2-Deoxy-2-fluoro-β-D-arabinonucleosides: Formed by condensation with nucleobases.

Aplicaciones Científicas De Investigación

Antiviral Drug Development

Overview

The primary application of 2-deoxy-2-fluoro-D-arabinofuranose lies in its role as a building block for the synthesis of antiviral nucleosides. Its derivatives have shown promising activity against several viruses, including HIV, Hepatitis B Virus (HBV), and Cytomegalovirus (CMV).

Mechanism of Action

The fluorine atom at the 2-position enhances the stability of nucleosides and improves their binding affinity to viral polymerases. This mechanism effectively inhibits viral replication by mimicking natural nucleosides, thus blocking RNA synthesis.

Case Studies

- Synthesis of Clofarabine : A notable study demonstrated the chemoenzymatic synthesis of clofarabine from this compound. The process involved converting the sugar into its phosphate derivative and subsequently condensing it with 2-chloroadenine, yielding clofarabine in a 67% yield .

- Biological Activity Evaluation : Research has shown that compounds derived from this compound exhibit IC50 values indicating effective inhibition of viral replication. For instance, derivatives such as 2'-Fluoro-2'-deoxy-beta-D-arabinofuranosyl Uracil demonstrate an IC50 of 10 nM against HIV.

| Compound Name | Target Virus | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 2'-Fluoro-2'-deoxy-beta-D-arabinofuranosyl Uracil | HIV | 10 | Inhibition of reverse transcriptase |

| 2'-Fluoro-2'-deoxy-beta-D-arabinofuranosyl Thymine | Hepatitis B Virus | 15 | Competitive inhibition of viral polymerases |

| 2'-Fluoro-2'-deoxy-beta-D-arabinofuranosyl Cytosine | Cytomegalovirus | 5 | Incorporation into viral RNA |

Organic Synthesis

Overview

In organic chemistry, this compound serves as an intermediate for synthesizing complex molecules. Its unique structure allows for various chemical transformations.

Applications in Synthesis

- Nucleoside Synthesis : The compound is utilized in the synthesis of various nucleoside analogs that are crucial for developing antiviral and anticancer agents.

- Synthesis of Fluorinated Compounds : The introduction of fluorine through deoxofluorination techniques has been widely applied to generate selectively fluorinated sugars, enhancing their biological activity and stability .

Material Science

Overview

Beyond pharmaceuticals, the compound finds applications in material science, particularly in developing organic light-emitting diodes (OLEDs).

Research Insights

Research indicates that derivatives of this compound can be incorporated into materials that exhibit desirable electronic properties for OLED applications. Their unique electronic characteristics stem from the presence of fluorine, which can influence the charge transport properties within the material matrix.

Mecanismo De Acción

The mechanism of action of 2-Deoxy-2-fluoro-D-arabinofuranose involves its incorporation into nucleic acids or its interaction with enzymes. The fluorine atom at the second carbon enhances the stability of the molecule and its interactions with biological targets. For example, when incorporated into oligonucleotides, it increases the binding affinity to RNA, thereby enhancing gene silencing efficiency . The compound can also inhibit specific enzymes by mimicking natural substrates and interfering with their catalytic activity.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Deoxy-2-fluoro-D-ribofuranose

- 2-Deoxy-2-fluoro-D-glucofuranose

- 2-Deoxy-2-fluoro-D-xylofuranose

Uniqueness

2-Deoxy-2-fluoro-D-arabinofuranose is unique due to its specific structural configuration and the presence of the fluorine atom at the second carbon. This modification imparts distinct physicochemical properties, such as increased stability and enhanced binding affinity to biological molecules, which are not observed in its analogs .

Actividad Biológica

2-Deoxy-2-fluoro-D-arabinofuranose (commonly abbreviated as 2F-Ara) is a modified sugar that has garnered attention for its potential biological activities, particularly in the fields of virology and molecular biology. This compound is a derivative of D-arabinofuranose, where the hydroxyl group at the 2-position is replaced by a fluorine atom. This modification can significantly alter the compound's interactions with biological macromolecules, enhancing its stability and efficacy in various applications.

Antiviral Properties

One of the most notable biological activities of this compound derivatives is their antiviral properties. Research has demonstrated that compounds such as 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl-5-iodocytosine (FIAC) exhibit selective antiviral activity against human cytomegalovirus (HCMV). In vitro studies revealed that FIAC has a 50% effective dose (ED50) of approximately 0.6 µM against HCMV, with a cell growth inhibitory dose (IC50) of around 8 µM . The compound's mechanism involves inhibition of viral DNA replication, which was shown to be reversible upon the addition of excess thymidine .

The mechanism by which 2F-Ara derivatives exert their antiviral effects often involves their incorporation into viral nucleic acids, leading to terminated chain elongation during replication. For instance, FIAC was found to incorporate into the DNA of HCMV-infected cells more readily than in uninfected cells, suggesting a preferential targeting mechanism . Additionally, studies indicate that the fluorine substitution enhances the compound's ability to evade host metabolic pathways while still being recognized by viral polymerases .

RNase H Activity

Another significant aspect of this compound is its role in enhancing RNase H activity when incorporated into antisense oligonucleotides. The presence of fluorinated sugars in oligonucleotides has been shown to stabilize RNA duplexes and improve their susceptibility to RNase H-mediated cleavage, which is crucial for therapeutic applications targeting RNA viruses . The conformational properties of these modified nucleotides allow for better alignment with RNA targets, thus facilitating more effective degradation of pathogenic RNA.

Chemical Stability and Synthesis

The chemical stability imparted by the fluorine atom at the 2-position allows for prolonged activity in biological systems. Studies have reported that fluorinated nucleosides exhibit increased resistance to nucleases compared to their non-fluorinated counterparts . The synthesis of these compounds typically involves multi-step organic reactions, often utilizing protected forms of arabinofuranose to ensure high yields and purity .

Case Studies and Research Findings

Propiedades

IUPAC Name |

(3S,4R,5R)-3-fluoro-5-(hydroxymethyl)oxolane-2,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO4/c6-3-4(8)2(1-7)10-5(3)9/h2-5,7-9H,1H2/t2-,3+,4-,5?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUWTJAKZMHWBQ-IOVATXLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H](C(O1)O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine exert its cytotoxic effect?

A1: 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine (compound 1b in the research) exhibits cytotoxicity by inhibiting DNA synthesis within cells. [] This conclusion is based on observations of reduced labeled thymidine incorporation into DNA in treated L1210 cells, while RNA and protein synthesis remained unaffected. [] This suggests that the compound specifically targets DNA replication processes, leading to cell death. You can find more details on this research here:

Q2: What makes 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine resistant to metabolic breakdown?

A2: Unlike many nucleoside analogues, 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine demonstrates resistance to cleavage by the enzyme purine nucleoside phosphorylase. [] This metabolic stability contributes to its potential as a therapeutic agent, as it can persist within cells and exert its cytotoxic effects for extended periods. For further information, please refer to:

Q3: How does the structure of the purine base influence the activity of 2-Deoxy-2-fluoro-D-arabinofuranose-1-phosphate (2FAra-1P) in enzymatic reactions with E. coli purine nucleoside phosphorylase (PNP)?

A3: Research indicates that the electronic structure of the purine base significantly influences the substrate activity of 2FAra-1P with E. coli PNP. [] Specifically, natural purine bases demonstrated higher reactivity compared to their synthetic analogues. [] This suggests that the enzyme's active site exhibits selectivity towards the specific electronic properties of natural purines, impacting the efficiency of the enzymatic reaction. This research delves deeper into this topic:

Q4: What is the significance of chemoenzymatic synthesis approaches for clofarabine and related nucleosides?

A4: Chemoenzymatic synthesis offers a valuable approach for producing clofarabine (2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine) and similar 2′-deoxyfluoroarabinosyl nucleosides. [] This method utilizes both chemical synthesis and enzymatic reactions in a sequential manner. [] Advantages of this approach include potentially higher yields, reduced steps compared to purely chemical synthesis, and the ability to exploit the regio- and stereoselectivity of enzymes. Further details on these chemoenzymatic approaches can be found here:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.